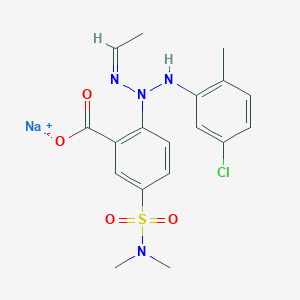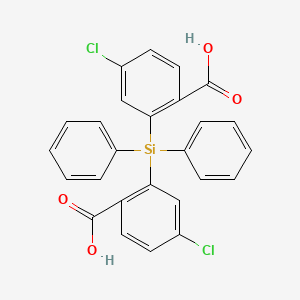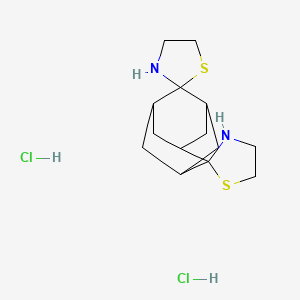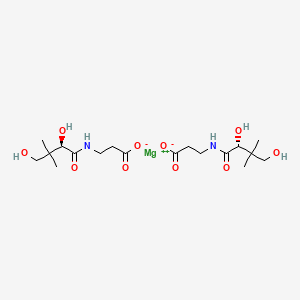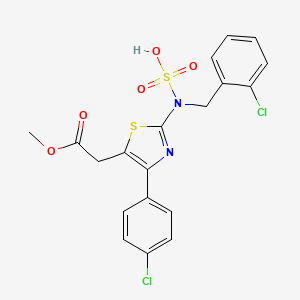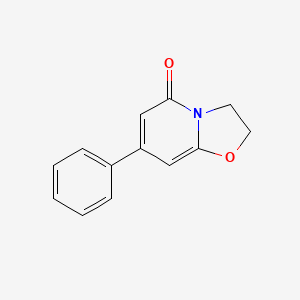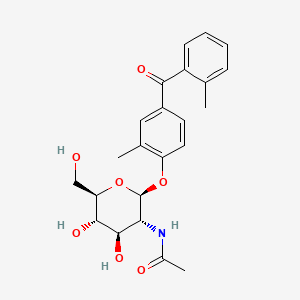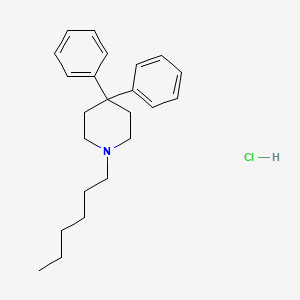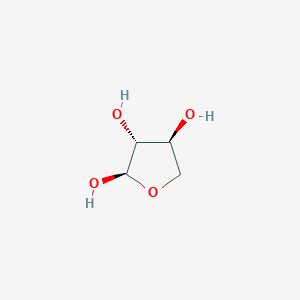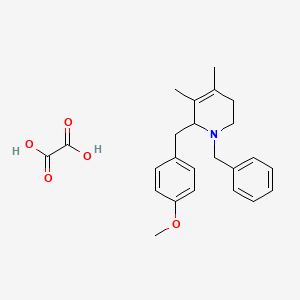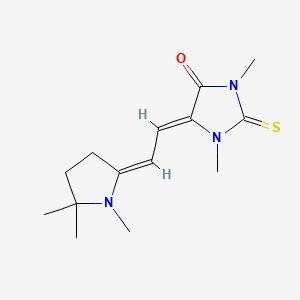
1,3-Dimethyl-2-thioxo-5-((1,5,5-trimethyl-2-pyrrolidinylidene)ethylidene)imidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-DIMETHYL-2-SULFANYLIDENE-5-[2-(1,5,5-TRIMETHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]IMIDAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes multiple double bonds, five-membered rings, and sulfur-containing groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-2-SULFANYLIDENE-5-[2-(1,5,5-TRIMETHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]IMIDAZOLIDIN-4-ONE typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium complexes and bases like potassium carbonate, are often employed to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like crystallization and chromatography are crucial to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-DIMETHYL-2-SULFANYLIDENE-5-[2-(1,5,5-TRIMETHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]IMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The sulfur-containing group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bonds and imidazolidinone ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfur and nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur group can yield sulfoxides or sulfones, while reduction of the imidazolidinone ring can produce various reduced derivatives .
Applications De Recherche Scientifique
1,3-DIMETHYL-2-SULFANYLIDENE-5-[2-(1,5,5-TRIMETHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]IMIDAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-DIMETHYL-2-SULFANYLIDENE-5-[2-(1,5,5-TRIMETHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]IMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms can form bonds with various biological molecules, potentially inhibiting or modifying their activity. This interaction can affect cellular processes and pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-DIMETHYL-2-IMIDAZOLIDINONE: A related compound with similar structural features but lacking the sulfanylidene and pyrrolidinylidene groups.
1,3-DIMETHYL-6-SULFANYLIDENE-1,3,5-TRIAZINANE-2,4-DIONE: Another sulfur-containing compound with a different ring structure.
Uniqueness
1,3-DIMETHYL-2-SULFANYLIDENE-5-[2-(1,5,5-TRIMETHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]IMIDAZOLIDIN-4-ONE is unique due to its combination of multiple functional groups and rings, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
81484-99-3 |
|---|---|
Formule moléculaire |
C14H21N3OS |
Poids moléculaire |
279.40 g/mol |
Nom IUPAC |
(5Z)-1,3-dimethyl-2-sulfanylidene-5-[(2E)-2-(1,5,5-trimethylpyrrolidin-2-ylidene)ethylidene]imidazolidin-4-one |
InChI |
InChI=1S/C14H21N3OS/c1-14(2)9-8-10(17(14)5)6-7-11-12(18)16(4)13(19)15(11)3/h6-7H,8-9H2,1-5H3/b10-6+,11-7- |
Clé InChI |
WEEOXMWVJALXHN-QZTBCQRESA-N |
SMILES isomérique |
CC1(CC/C(=C\C=C/2\C(=O)N(C(=S)N2C)C)/N1C)C |
SMILES canonique |
CC1(CCC(=CC=C2C(=O)N(C(=S)N2C)C)N1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



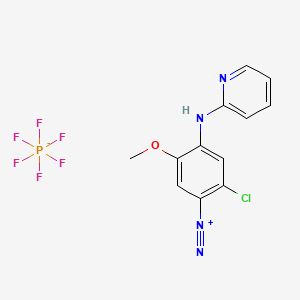
![18,34-dimethoxy-19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2(34),3(16),4(13),5(33),6,8,10,14,17,19,21,23,25,28(32),29-hexadecaene-12,27-dione](/img/structure/B15181762.png)
